2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride physical properties
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride physical properties
An In-depth Technical Guide to 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride, a specialized reagent increasingly utilized in medicinal chemistry and organic synthesis. The document delves into its core physical and chemical properties, characteristic reactivity, plausible synthetic routes, and critical applications in the development of novel therapeutic agents. A significant emphasis is placed on establishing self-validating safety and handling protocols, grounded in the inherent reactivity of sulfonyl chlorides, to ensure safe and effective laboratory use.
Chemical Identity and Molecular Structure
2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride is a bifunctional molecule featuring a reactive sulfonyl chloride group and a flexible methoxyethoxy side chain. This unique combination makes it a valuable building block for introducing a hydrophilic and structurally significant moiety into target molecules. The ether chain can enhance the aqueous solubility and modify the pharmacokinetic profile of derivative compounds, a desirable trait in drug discovery.[1]
Key identifiers for this compound are:
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IUPAC Name: 2-(2-methoxyethoxy)ethanesulfonyl chloride
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CAS Number: 1215974-61-0[2]
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Molecular Weight: 202.66 g/mol [2]
The structural arrangement of these atoms is paramount to its function, with the highly electrophilic sulfur atom serving as the primary site of reaction.
Caption: 2D structure of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride.
Physicochemical Properties
A precise understanding of a compound's physical properties is essential for designing experiments, particularly for purification, reaction setup, and storage. While extensive experimental data for this specific molecule is not widely published, a combination of data from chemical suppliers and computational predictions provides a solid foundation.
| Property | Value | Source / Comment |
| Molecular Formula | C₅H₁₁ClO₄S | ChemBK[2], PubChemLite[3] |
| Molecular Weight | 202.66 g/mol | ChemBK[2] |
| Monoisotopic Mass | 202.00665 Da | PubChemLite[3] |
| Physical Form | Solid | Sigma-Aldrich (for related compound)[4] |
| Boiling Point | Data not available | Requires experimental determination. |
| Melting Point | Data not available | Requires experimental determination. |
| Density | Data not available | Requires experimental determination. |
| Solubility | Reacts with water. Soluble in many aprotic organic solvents (e.g., Chloroform, Dichloromethane, THF). | Inferred from general sulfonyl chloride reactivity.[5][6] |
| XLogP (Predicted) | 0.1 | PubChemLite[3] |
Reactivity and Mechanistic Insights
The chemistry of 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride is dominated by the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.
The primary reaction is nucleophilic substitution, where a nucleophile (such as an amine, alcohol, or thiol) displaces the chloride ion.[7] This reactivity is fundamental to its utility in synthesis, allowing for the formation of stable sulfonamides, sulfonate esters, and thioesters, respectively.
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Reaction with Amines: Forms highly stable sulfonamides. This is one of the most common applications in drug discovery, as the sulfonamide functional group is a key feature in many approved drugs.[8]
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Reaction with Alcohols: Forms sulfonate esters. This reaction is often conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
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Reaction with Water (Hydrolysis): Sulfonyl chlorides react readily, and often violently, with water and other protic solvents to produce the corresponding sulfonic acid and hydrochloric acid (HCl).[5] This reaction is a critical consideration for handling and storage.
Caption: Generalized workflow of nucleophilic substitution on the sulfonyl chloride.
Synthesis and Manufacturing Considerations
While multiple routes to sulfonyl chlorides exist, a common and industrially relevant method involves the treatment of the corresponding alcohol with a chlorosulfonating agent. For 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride, the logical precursor is 2-(2-methoxyethoxy)ethanol.
Proposed Experimental Protocol:
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber), cool an anhydrous, inert solvent (e.g., dichloromethane) to 0 °C.
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Reagent Addition: Slowly add chlorosulfonic acid or thionyl chloride (SOCl₂) to the cooled solvent. Causality: This step must be performed slowly and with cooling as the reaction is highly exothermic. An inert atmosphere is crucial to prevent reaction with atmospheric moisture.
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Substrate Addition: Add 2-(2-methoxyethoxy)ethanol dropwise via the dropping funnel, maintaining the temperature at 0-5 °C. Causality: Careful temperature control is critical to prevent decomposition of the ether chain and minimize side reactions.[7]
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Reaction Monitoring: Allow the reaction to stir at a controlled temperature until completion, monitored by TLC or GC-MS.
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Workup: Carefully quench the reaction by pouring it over ice. Extract the product with an organic solvent. Wash the organic layer sequentially with cold water and brine. Causality: The aqueous wash removes unreacted starting material and inorganic byproducts. The brine wash helps to remove residual water from the organic phase.[9]
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. Further purification can be achieved via column chromatography or distillation if necessary.
Caption: Plausible synthetic workflow for 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride.
Applications in Research and Drug Development
The sulfonyl functional group is a cornerstone in medicinal chemistry, appearing in a vast number of antibacterial, anti-inflammatory, and anti-cancer agents.[1] 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride serves as a sophisticated tool for incorporating this pharmacophore, along with a beneficial ether tail, into new chemical entities.
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Improved Physicochemical Properties: The methoxyethoxy chain is a well-known structural motif for improving a molecule's solubility and reducing its lipophilicity.[1] This can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.
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Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, helping to fine-tune the electronic and steric properties of a lead compound to enhance its binding affinity to a biological target.[10]
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Versatile Synthetic Handle: As a reactive intermediate, it allows for the rapid generation of libraries of compounds (e.g., sulfonamides) for high-throughput screening in the early stages of drug discovery.
Safety, Handling, and Storage: A Self-Validating Protocol
Sulfonyl chlorides are hazardous reagents that demand respect and careful handling. The following protocols are designed as a self-validating system, where the reasoning behind each step underscores its importance.
Trustworthiness Principle: Every handling step is designed to mitigate a known hazard associated with the compound's reactivity.
A. Personal Protective Equipment (PPE)
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Protocol: Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, and a face shield when handling the compound. A flame-resistant lab coat is mandatory.[5][11]
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Causality: Sulfonyl chlorides are corrosive and can cause severe skin and eye burns upon contact.[12][13] A face shield provides an essential extra layer of protection against splashes.
B. Handling and Dispensing
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Protocol: All manipulations must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[11][14] Avoid breathing dust or vapors.[13] Keep the container tightly closed when not in use.[6]
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Causality: The compound can be irritating to the respiratory tract.[15] Furthermore, exposure to moist air will lead to hydrolysis, releasing corrosive HCl gas.[5]
C. Storage
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Protocol: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The storage area should be separate from incompatible materials, especially water, strong bases, alcohols, and oxidizing agents.[5][6] Storing under an inert gas like nitrogen or argon is highly recommended.
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Causality: The compound reacts violently with water and bases.[5][6] Storing under inert gas prevents degradation from atmospheric moisture, preserving the reagent's integrity and preventing pressure buildup from HCl evolution.
D. Spill and Emergency Procedures
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Protocol: In case of a spill, evacuate the area. Do not use water to clean up. Absorb the spill with a dry, inert material such as sand or vermiculite. Collect the absorbed material in a sealed container for hazardous waste disposal.[16] Ensure adequate ventilation. For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12][13]
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Causality: Using water on a sulfonyl chloride spill will exacerbate the problem by creating a corrosive and fuming mixture of sulfonic acid and HCl. Dry absorbents are essential for safe cleanup.
References
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New Jersey Department of Health. Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-. [Link]
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PubChem. 2-Methoxyethane-1-sulfonyl chloride. [Link]
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ChemBK. 2-(2-Methoxyethoxy)ethane-1-sulfonyl chloride. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. [Link]
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PubChemLite. 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride. [Link]
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S D Fine-Chem Limited. Sulphuryl Chloride MSDS. [Link]
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ChemRxiv. Rapid and scalable halosulfonylation of strain-release reagents. [Link]
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RIT Digital Institutional Repository. Some reactions of 2-chloroethanesulfonyl chloride. [Link]
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MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]
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